molecular formula C24H25BrN2O B2547330 N-(2-bromo-4-methylphenyl)-4-(5-pentylpyridin-2-yl)benzamide CAS No. 312603-55-7

N-(2-bromo-4-methylphenyl)-4-(5-pentylpyridin-2-yl)benzamide

Cat. No.: B2547330
CAS No.: 312603-55-7
M. Wt: 437.381
InChI Key: SDYLPPWIZACWAZ-UHFFFAOYSA-N
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Description

N-(2-bromo-4-methylphenyl)-4-(5-pentylpyridin-2-yl)benzamide is an organic compound that belongs to the class of benzamides Benzamides are known for their diverse applications in medicinal chemistry, particularly as pharmacological agents

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: As a probe or ligand in biochemical assays.

    Medicine: Potential use as a pharmacological agent due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4-methylphenyl)-4-(5-pentylpyridin-2-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Amidation: Formation of the benzamide structure through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or anhydride.

    Coupling Reaction: The attachment of the pentylpyridinyl group via a coupling reaction, possibly using palladium-catalyzed cross-coupling methods like Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:

    Catalyst Selection: Using efficient catalysts to enhance reaction rates and selectivity.

    Reaction Optimization: Fine-tuning reaction conditions such as temperature, solvent, and reaction time.

    Purification Techniques: Employing methods like recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-4-methylphenyl)-4-(5-pentylpyridin-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The brominated phenyl group can be oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to remove the bromine atom or to modify the pyridinyl group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of dehalogenated compounds or modified pyridinyl derivatives.

    Substitution: Formation of new functionalized benzamides.

Mechanism of Action

The mechanism of action of N-(2-bromo-4-methylphenyl)-4-(5-pentylpyridin-2-yl)benzamide would depend on its specific application. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    N-(2-bromo-4-methylphenyl)-4-(5-ethylpyridin-2-yl)benzamide: Similar structure with an ethyl group instead of a pentyl group.

    N-(2-chloro-4-methylphenyl)-4-(5-pentylpyridin-2-yl)benzamide: Chlorine substituent instead of bromine.

    N-(2-bromo-4-methylphenyl)-4-(5-pentylpyridin-2-yl)benzene: Lacks the amide group.

Uniqueness

N-(2-bromo-4-methylphenyl)-4-(5-pentylpyridin-2-yl)benzamide is unique due to its specific combination of substituents, which may confer distinct chemical reactivity and biological activity compared to similar compounds. The presence of the bromine atom, methyl group, and pentylpyridinyl moiety can influence its solubility, stability, and interaction with biological targets.

Properties

IUPAC Name

N-(2-bromo-4-methylphenyl)-4-(5-pentylpyridin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25BrN2O/c1-3-4-5-6-18-8-14-22(26-16-18)19-9-11-20(12-10-19)24(28)27-23-13-7-17(2)15-21(23)25/h7-16H,3-6H2,1-2H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDYLPPWIZACWAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CN=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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